Piperazine Dihydrochloride Monohydrate

Description

The exact mass of the compound this compound is 176.0483185 g/mol and the complexity rating of the compound is 26.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

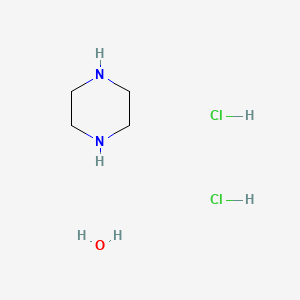

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVBNUIFDLXAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480046 | |

| Record name | Piperazine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-62-9, 207605-49-0 | |

| Record name | Piperazine dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20368I2FP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Piperazine Dihydrochloride Monohydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of piperazine dihydrochloride monohydrate, a versatile compound with significant applications in pharmaceutical research and development. From its fundamental properties to its role in synthetic chemistry and pharmacology, this document offers expert insights and practical protocols for scientists and researchers.

Core Characteristics and Physicochemical Properties

This compound is the hydrated salt of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The dihydrochloride monohydrate form offers enhanced stability and solubility, making it a preferred reagent in many applications.[1][2][3]

CAS Number: 142-64-3[1][2][4][5][6] Molecular Formula: C₄H₁₀N₂·2HCl·H₂O[1] Molecular Weight: 177.07 g/mol [1][7]

Quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 320 °C (decomposes) | [1][6] |

| Solubility | Highly soluble in water; soluble in methanol.[1][2][8] | [1][2][8] |

| Purity | Typically ≥ 98% | [1][6] |

| Storage | Store at room temperature in a cool, well-ventilated area. Keep container tightly closed.[1][2] | [1][2] |

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable building block and reagent in several scientific domains.

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[1][9] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[10] Its presence can improve the pharmacokinetic and pharmacodynamic properties of a molecule, such as aqueous solubility and receptor affinity.[10][11] It is a key component in the synthesis of drugs for various therapeutic areas, including:

-

Antipsychotics and Antidepressants: The piperazine ring is a common feature in many CNS-active compounds.[1][8][9]

-

Antihistamines: Several well-known antihistamines incorporate the piperazine structure.

-

Anticancer Agents and Kinase Inhibitors: The piperazine scaffold is utilized in the design of targeted cancer therapies.

-

Antimicrobial and Antifungal Agents: Its derivatives have shown promise in combating infectious diseases.[8]

Anthelmintic Agent in Veterinary Medicine

Historically and currently, piperazine and its salts are widely used as an anthelmintic (anti-worm) agent in veterinary medicine to treat parasitic infections in animals, particularly against roundworms and pinworms.[2][9][12]

Mechanism of Action: Piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist.[13][14] In nematodes, it binds to GABA receptors on muscle cells, leading to hyperpolarization and flaccid paralysis of the worm.[13][14] The paralyzed parasite is then expelled from the host's gastrointestinal tract by normal peristalsis.[12][14] This mechanism is selective for invertebrates as the GABA receptors in helminths differ from those in vertebrates, where GABA is primarily confined to the central nervous system.[14]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. sciforum.net [sciforum.net]

- 6. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 7. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. datapdf.com [datapdf.com]

- 12. researchgate.net [researchgate.net]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of Piperazine Dihydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of piperazine dihydrochloride monohydrate, a compound of significant interest in pharmaceutical development. From its fundamental molecular structure to its physicochemical properties and analytical characterization, this document offers field-proven insights and detailed methodologies to support research and development activities.

Introduction: The Significance of this compound

Piperazine and its derivatives are integral components in a wide array of active pharmaceutical ingredients (APIs), most notably for their use as anthelmintic agents to treat parasitic worm infections in both humans and animals.[1] The dihydrochloride monohydrate salt of piperazine is a preferred form for many pharmaceutical applications due to its high aqueous solubility and stability.[2][3] A thorough understanding of its molecular structure and properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy.

This guide will delve into the precise three-dimensional arrangement of atoms in this compound, explore its key physicochemical characteristics, and provide detailed protocols for its synthesis and comprehensive analysis.

Molecular Structure and Physicochemical Properties

This compound (C₄H₁₀N₂·2HCl·H₂O) is the hydrated salt of the heterocyclic amine, piperazine.[2][4][5] The core of the molecule is the six-membered piperazine ring, which adopts a chair conformation. In this salt, both nitrogen atoms of the piperazine ring are protonated, forming a dication which is then ionically bonded to two chloride anions. A single molecule of water is incorporated into the crystal lattice, forming the monohydrate.

The crystal structure of this compound has been meticulously determined through single-crystal X-ray diffraction. This analysis reveals a centrosymmetric piperazinium dication. The crystal packing is characterized by a network of hydrogen bonds involving the protonated nitrogen atoms, the chloride ions, and the water molecule. Specifically, the structure exhibits chains of piperazinium dications linked by N—H⋯Cl hydrogen bonds. These chains are further interconnected by weaker O—H⋯Cl and C—H⋯Cl hydrogen bonds involving the water molecule.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [2][4][5] |

| Molecular Weight | 177.07 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Highly soluble in water | [2][3] |

| Melting Point | Decomposes around 320 °C | [2][3] |

| CAS Number | 6091-62-9 | [6][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. The following protocol provides a detailed, step-by-step methodology for its preparation in a laboratory setting.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperazine and hydrochloric acid.

Materials:

-

Piperazine (anhydrous or hexahydrate)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Piperazine: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of piperazine in a minimal amount of deionized water. If starting with piperazine hexahydrate, the water of hydration should be taken into account for solubility.

-

Acidification: While stirring the piperazine solution in an ice bath to control the exothermic reaction, slowly add a stoichiometric equivalent of two moles of concentrated hydrochloric acid for every one mole of piperazine.

-

Crystallization: After the addition of hydrochloric acid is complete, continue stirring the solution in the ice bath for 30-60 minutes to promote crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod can induce nucleation.

-

Isolation of Crystals: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any unreacted starting materials and excess acid.

-

Drying: Dry the crystals in a drying oven at a temperature not exceeding 60°C to avoid the loss of the water of hydration. Dry to a constant weight.

-

Characterization: Confirm the identity and purity of the synthesized this compound using the analytical techniques described in the following section.

Analytical and Characterization Methodologies

A comprehensive characterization of this compound is essential for its use in research and drug development. The following sections provide detailed protocols for key analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline solids.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of this compound.

Methodology:

-

Crystal Growth: Grow single crystals of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution of the synthesized compound.

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding protons and carbon atoms in the molecule.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches, C-H stretches, and N-H bends.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and hydration state of the compound.

Experimental Protocol: TGA and DSC

Objective: To assess the thermal stability and determine the water content of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample into an appropriate TGA or DSC pan.

-

TGA Analysis: Place the pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). Record the change in mass as a function of temperature. The initial weight loss should correspond to the loss of the water molecule.

-

DSC Analysis: Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions such as dehydration and melting, while exothermic peaks will indicate decomposition.

Stability and Hygroscopicity

Understanding the stability and hygroscopicity of this compound is critical for determining appropriate storage conditions and predicting its shelf-life.

4.4.1. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Expose the sample to a range of stress conditions, including:

-

Acidic Hydrolysis: Reflux in a solution of hydrochloric acid.

-

Basic Hydrolysis: Reflux in a solution of sodium hydroxide.

-

Oxidative Degradation: Treat with a solution of hydrogen peroxide.

-

Thermal Degradation: Heat the solid sample at an elevated temperature.

-

Photodegradation: Expose the solid sample to UV and visible light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

4.4.2. Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is the standard method for evaluating the hygroscopicity of a solid material.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in the DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Isotherm: Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C). Record the change in mass at each RH step.

-

Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. This will reveal the extent of water uptake and whether the hydration is reversible.

Visualization of Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.

Caption: Comprehensive analytical workflow for this compound.

Conclusion

This technical guide has provided an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. The detailed protocols and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this important pharmaceutical compound. A thorough understanding and application of these principles will facilitate the development of safe, stable, and efficacious drug products.

References

- Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India. (n.d.). Vishal Laboratories.

- PubChem. (n.d.). Piperazine dihydrochloride hydrate.

- PubChem. (n.d.). Piperazine Dihydrochloride.

- This compound. (n.d.). precisionFDA.

- This compound. (n.d.). Gsrs.

- Wikipedia. (2023, December 28). Piperazine. In Wikipedia. [Link]

- Piperazine monohydrochloride. (n.d.). NIST WebBook.

- piperazine dihydrochloride, 142-64-3. (n.d.). The Good Scents Company.

- Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001). Redetermination of this compound. Acta Crystallographica Section E: Structure Reports Online, 57(8), o610-o611.

- Krishnakumar, V., & Ramasamy, R. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 43(1), 24-29.

- NIST WebBook. (n.d.). Piperazine dihydrochloride.

- ResearchGate. (n.d.). An analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine.

- ResearchGate. (n.d.). Experimental 13C and 1H NMR spectrum of MPP.

- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- ResearchGate. (n.d.). Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms.

- ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2.

- Cha, K. H., & Kim, C. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121.

- A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-5.

- Scribd. (n.d.). Piperazine Titration k33.

- Krishnakumar, V., & Ramasamy, R. (2012). Basic 1H- and 13C-NMR Spectroscopy. In Spectroscopy. IntechOpen.

- InfoSheet : NMR sample preparation. (n.d.).

- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- SK pharmteco. (n.d.). Dynamic Vapor Sorption.

- ACS Publications. (2020). Characterization, Solubility, and Hygroscopicity of BMS-817399.

- American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 589.

- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, B. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2336.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- MedCrave online. (2016, December 14). Forced Degradation – A Review.

- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.

- Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.

- Excillum. (n.d.). Small molecule crystallography.

- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.

- Wikipedia. (2023, December 29). X-ray crystallography. In Wikipedia. [Link]

- Kuppuswamy, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.

- Shimadzu. (n.d.). KBr Pellet Method.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

- International Lab. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]

- Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research and Analytical Reviews, 8(1).

Sources

- 1. skpharmteco.com [skpharmteco.com]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]

- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Piperazine Dihydrochloride Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine, a simple six-membered heterocyclic compound with two nitrogen atoms at opposing positions, has a long and storied history in therapeutics, primarily as an anthelmintic agent.[1] Its dihydrochloride monohydrate salt (C₄H₁₀N₂·2HCl·H₂O) offers enhanced stability and high water solubility, making it a versatile and valuable tool in a wide range of research applications.[2][3] This guide provides an in-depth exploration of the core uses of piperazine dihydrochloride monohydrate in modern research, moving beyond its classical applications to its role in neuroscience, medicinal chemistry, and as a fundamental building block for novel therapeutic agents. We will detail its mechanism of action, provide validated experimental protocols, and discuss its significance as a privileged scaffold in drug discovery.

Introduction: Physicochemical Profile and Significance

This compound is a white to cream-colored crystalline solid.[1][2] The conversion of the parent piperazine base to its dihydrochloride monohydrate salt significantly improves its stability and aqueous solubility, which are critical advantages for pharmacological and biological research.[2][3][4] This salt form ensures consistent solution preparation and reliable dosing in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [3][5] |

| Molecular Weight | 177.07 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| CAS Number | 6091-62-9 | [5] |

| Melting Point | ~320 °C (with decomposition) | [3] |

| Solubility | Highly soluble in water | [2][3] |

Core Mechanism of Action: A GABA Receptor Agonist

The primary biological activity of piperazine stems from its action as a γ-aminobutyric acid (GABA) receptor agonist.[6] GABA is the principal inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates.[7]

Piperazine's mechanism involves the following key steps:

-

Binding: Piperazine binds to GABA_A receptors, which are ligand-gated ion channels.[6][7]

-

Channel Opening: This binding event mimics the action of GABA, causing the chloride ion (Cl⁻) channel to open.[7]

-

Hyperpolarization: The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane.[6]

-

Inhibition of Neurotransmission: This hyperpolarized state makes the neuron less likely to fire an action potential, thus inhibiting nerve impulse transmission.[7]

In parasitic worms, this action occurs at the neuromuscular junction, leading to flaccid paralysis of the worm's musculature.[1][2][6] Unable to maintain its position in the host's gut, the paralyzed worm is expelled by normal peristaltic action.[1][2] It is this well-characterized mechanism that makes piperazine a valuable tool in both anthelmintic and neuroscience research.

Caption: Mechanism of Piperazine as a GABA-A Receptor Agonist.

Core Research Applications

Anthelmintic Research and Parasitology

Piperazine is a foundational compound in anthelmintic research.[2] While newer drugs are often used clinically, piperazine remains an essential positive control and benchmark in the screening of novel anthelmintic agents.[8][9] Its well-understood mechanism allows researchers to validate assay systems and compare the potency of new chemical entities.[8][10]

-

In Vitro Screening: It is used in motility assays on various helminths, including the model organism Caenorhabditis elegans and commercially relevant parasites like Ascaridia galli.[9][11]

-

Mechanism of Action Studies: Researchers use piperazine to probe the physiology of the helminth neuromuscular system and to study the emergence of drug resistance.

-

Comparative Efficacy Studies: The efficacy of new drug candidates is often directly compared to that of piperazine citrate or dihydrochloride to establish a baseline of activity.[8][11]

Neuroscience Research

Given its role as a GABA agonist, piperazine and its derivatives are utilized as tools to study the GABAergic system.[6] While the parent compound is not selective for specific GABA_A receptor subtypes, it can be used in foundational studies of inhibitory neurotransmission. More complex derivatives of piperazine are frequently investigated for their potential to modulate specific receptor subtypes, which is relevant for conditions like anxiety, epilepsy, and other neurological disorders.[12][13]

Pharmaceutical Chemistry and Drug Discovery

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[14][15][16] This designation is due to its frequent appearance in successful drug molecules across a vast range of therapeutic areas.[16][17][18]

Key Advantages of the Piperazine Scaffold:

-

Improved Physicochemical Properties: Incorporating a piperazine moiety can enhance aqueous solubility and permeability, crucial for favorable pharmacokinetics.[14][15]

-

Basicity: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, aiding in drug-receptor interactions and formulation.[14]

-

Synthetic Versatility: The secondary amine nature of the piperazine ring allows for straightforward chemical modification at the N-1 and N-4 positions, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.[6][16]

-

Conformational Rigidity: The ring's "chair" conformation provides a degree of structural rigidity, which can help in optimizing the presentation of pharmacophoric groups to a biological target.[14]

The piperazine core is found in numerous FDA-approved drugs, including the antipsychotic aripiprazole, the antibiotic ciprofloxacin, and the antifungal itraconazole.[17][19] Researchers use this compound as a readily available, stable, and cost-effective starting material for the synthesis of these novel compounds.[3][6]

Caption: Piperazine as a Privileged Scaffold in Drug Discovery.

Experimental Protocols

The following protocols are provided as validated starting points for research. Investigators should optimize these methods for their specific experimental systems.

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Objective: To prepare a stable, sterile-filtered stock solution for use in cell-based or in vitro assays.

Materials:

-

This compound (MW: 177.07 g/mol )

-

Nuclease-free water or appropriate buffer (e.g., PBS, HEPES)

-

Sterile 50 mL conical tube

-

0.22 µm sterile syringe filter

-

Sterile syringe

-

Calibrated analytical balance and weigh boat

Methodology:

-

Calculation: To make 50 mL of a 100 mM solution, calculate the required mass: Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.1 mol/L × 0.050 L × 177.07 g/mol = 0.8854 g

-

Weighing: Accurately weigh 885.4 mg of this compound and transfer it to the 50 mL conical tube.

-

Dissolution: Add approximately 40 mL of nuclease-free water or buffer to the tube. Vortex vigorously until the solid is completely dissolved. The high water solubility of this salt facilitates rapid dissolution.[2][3]

-

Volume Adjustment: Adjust the final volume to 50 mL with the solvent. Invert the tube several times to ensure homogeneity.

-

Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter and dispense the solution into a new, sterile storage tube. This step is critical for any cell-based assays.

-

Storage: Label the tube with the compound name, concentration, date, and your initials. Store the stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage.

Protocol 2: In Vitro Anthelmintic Motility Assay using C. elegans

Objective: To assess the paralytic effect of piperazine (as a positive control) on the model nematode C. elegans.

Materials:

-

Synchronized L4 or young adult C. elegans population

-

Nematode Growth Medium (NGM) agar plates seeded with OP50 E. coli

-

M9 buffer

-

100 mM this compound stock solution

-

24-well microtiter plate

-

Stereomicroscope

Methodology:

Caption: Workflow for a C. elegans Motility Assay.

-

Worm Preparation: Wash a synchronized population of L4 or young adult C. elegans off NGM plates using M9 buffer. Allow the worms to settle by gravity and remove the supernatant to concentrate the worms.

-

Plating: Aliquot approximately 20-30 worms into each well of a 24-well plate in a minimal volume of M9 buffer.

-

Compound Preparation: Prepare serial dilutions of the 100 mM piperazine stock solution in M9 buffer to achieve final desired concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM).

-

Controls:

-

Negative Control: Wells containing only worms in M9 buffer.

-

Positive Control: Wells treated with a known effective concentration of piperazine (e.g., 10 mM).

-

-

Treatment: Add the prepared compound dilutions to the corresponding wells. Ensure the final volume in each well is consistent (e.g., 200 µL).

-

Incubation and Observation: Incubate the plate at 20°C. At predetermined time points (e.g., 1, 2, 4, 6 hours), place the plate under a stereomicroscope and count the number of motile and paralyzed worms in each well. A worm is considered paralyzed if it does not move spontaneously or in response to a gentle tap on the plate.[10]

-

Data Analysis: Calculate the percentage of paralyzed worms for each concentration at each time point. Plot the data to determine dose-response curves and calculate an EC₅₀ value (the concentration that causes paralysis in 50% of the worms).

Conclusion and Future Outlook

This compound, while a compound with a long history, remains a highly relevant and indispensable tool in modern scientific research. Its well-defined role as a GABA receptor agonist makes it a benchmark standard in parasitology and a useful probe in neuroscience.[6] Perhaps most significantly, the piperazine heterocycle continues to prove its value as a privileged scaffold in drug discovery, serving as the foundation for countless investigations into new therapeutic agents for a wide spectrum of diseases.[14][15][16] Its favorable physicochemical properties, synthetic tractability, and established biological activity ensure that this compound will continue to be a staple on the benches of researchers and drug development professionals for the foreseeable future.

References

- PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. [Link]

- ResearchGate. Synthesis of piperazine-based analog as anthelmintic agent. [Link]

- PubChem.

- PubMed.

- PubMed.

- PubMed.

- UNODC.

- ResearchGate.

- International Journal of Basic & Clinical Pharmacology. Anthelmintic activity of Cassia occidentalis L. methanolic leaf extract on Ascaridia galli and Heterakis gallinarum. [Link]

- Wikipedia. GABAA receptor. [Link]

- Medicinal Chemistry.

- Poultry Science | Oxford Academic.

- The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

- Dalton Transactions (RSC Publishing).

- Wikipedia. Aripiprazole. [Link]

- MDPI. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. [Link]

- PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Link]

Sources

- 1. globalcalcium.com [globalcalcium.com]

- 2. Buy this compound | 6091-62-9 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. ijbcp.com [ijbcp.com]

- 12. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aripiprazole - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Piperazine Dihydrochloride Monohydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine dihydrochloride monohydrate, a key pharmaceutical intermediate and active ingredient, presents a solubility profile that is pivotal to its application in synthesis, purification, and formulation. While its high aqueous solubility is well-documented, its behavior in organic solvents is more nuanced and often subject to conflicting reports. This technical guide provides a comprehensive analysis of the solubility of this compound in organic media. Moving beyond a simple tabulation of data, this document delves into the fundamental physicochemical principles governing its solubility, offering a predictive framework for researchers. It provides detailed, field-proven experimental protocols for accurate solubility determination and contextualizes the available qualitative data within the practical realities of organic synthesis and drug development.

Introduction: The Dichotomous Solubility of a Pharmaceutical Salt

This compound (C₄H₁₀N₂·2HCl·H₂O) is a salt of the weak base piperazine.[1] The presence of two hydrochloride moieties and a molecule of water of hydration renders the compound highly polar and ionic. This inherent polarity dictates its solubility, leading to a pronounced affinity for polar solvents, most notably water, where it is freely soluble.[2][3] However, in the realm of organic chemistry and pharmaceutical development, where reactions and formulations often necessitate the use of non-aqueous media, understanding its solubility in organic solvents is of paramount importance.

The literature presents a seemingly contradictory picture of its solubility in organic solvents, with some sources describing it as "insoluble in organic solvents"[4], while others report it as "slightly soluble in methanol & ethanol".[2] This guide aims to resolve these apparent discrepancies by providing a deeper understanding of the underlying factors that govern the solubility of this ionic compound in a diverse range of organic solvents.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [1] |

| Molecular Weight | 177.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Decomposes around 320 °C | [1] |

| Water Solubility | Freely soluble | [2][3] |

Qualitative Solubility Profile in Organic Solvents: A Synthesized View

While quantitative solubility data for this compound in a wide array of organic solvents is scarce in publicly available literature, a careful analysis of synthetic procedures and purification methods provides valuable qualitative insights. The following table summarizes these observations, offering a practical guide for solvent selection in experimental settings.

| Solvent Class | Solvent | Qualitative Solubility | Context and Rationale |

| Polar Protic Solvents | Methanol | Slightly Soluble to Soluble | Often used in synthesis and recrystallization, suggesting some degree of solubility, which can be enhanced with heating.[5] The hydroxyl group can hydrogen bond with the chloride ions and the protonated piperazine ring. |

| Ethanol | Slightly Soluble | Similar to methanol, it is used in washing and precipitation steps, indicating limited solubility, especially at colder temperatures.[6] Its lower polarity compared to methanol results in reduced solvating power for the ionic salt. | |

| Isopropyl Alcohol | Sparingly Soluble | Frequently employed as a recrystallization solvent, where the compound is dissolved at elevated temperatures and precipitates upon cooling, indicating low solubility at ambient temperatures.[5] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a strong dipolar aprotic solvent, DMSO is known to dissolve a wide range of inorganic salts and organic compounds.[7][8] Its high polarity and ability to solvate cations make it a good candidate for dissolving piperazine dihydrochloride. |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic and inorganic compounds.[9] | |

| Acetonitrile | Sparingly Soluble to Insoluble | While polar, acetonitrile is a weaker cation solvator compared to DMSO and DMF, suggesting lower solubility for ionic salts. | |

| Non-Polar Solvents | Dichloromethane (DCM) | Insoluble | Used as a solvent in syntheses where this compound precipitates, indicating its insolubility.[10] The non-polar nature of DCM cannot overcome the high lattice energy of the ionic salt. |

| Ethyl Acetate | Insoluble | Used to precipitate piperazine derivatives, with the dihydrochloride salt being insoluble.[5] | |

| Acetone | Insoluble | Utilized as a washing solvent for the purified product, implying very low solubility.[5] | |

| Hexane / Heptane | Insoluble | As non-polar aliphatic hydrocarbons, they lack the necessary polarity to interact with and dissolve the ionic salt. |

The Science of Solubility: Why "Like Dissolves Like" is Just the Beginning

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The oft-cited principle of "like dissolves like" provides a useful starting point, but a deeper, more quantitative understanding requires consideration of the following:

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solute. For this compound, the strong electrostatic attractions between the protonated piperazine cation and the chloride anions, as well as hydrogen bonding involving the water of hydration, result in a significant lattice energy that must be overcome for dissolution to occur.

-

Solvation Energy: This is the energy released when the ions of the solute are surrounded and stabilized by solvent molecules. The magnitude of the solvation energy depends on the strength of the interactions between the ions and the solvent molecules.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the cation (protonated piperazine) and the anion (chloride) effectively. The hydroxyl group's hydrogen can form hydrogen bonds with the chloride anion, while the lone pairs on the oxygen can interact with the protonated piperazine.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate cations through interactions with their negatively polarized oxygen atoms. However, they are less effective at solvating small anions like chloride, which can limit the overall solubility.

-

In Non-Polar Solvents (e.g., Dichloromethane, Hexane): These solvents have weak intermolecular forces and cannot effectively solvate the ions of this compound. The solvation energy is insufficient to overcome the high lattice energy, resulting in insolubility.

-

The overall enthalpy of solution (ΔHsolution) is the difference between the lattice energy and the solvation energy:

ΔHsolution = Lattice Energy - Solvation Energy

For dissolution to be favorable, the solvation energy must be comparable to or greater than the lattice energy.

Sources

- 1. Buy this compound | 6091-62-9 [smolecule.com]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. coleparmer.com [coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Piperazine Dihydrochloride Monohydrate

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular and physiological mechanisms underlying the anthelmintic activity of piperazine dihydrochloride monohydrate. By synthesizing data from seminal and contemporary research, we will elucidate the core principles of its action, offering insights for ongoing research and development in parasitology and pharmacology.

Introduction: The Enduring Relevance of Piperazine in Anthelmintic Therapy

Piperazine and its salts have been a cornerstone in the treatment of nematode infections, particularly ascariasis (roundworm) and enterobiasis (pinworm), for decades.[1][2] Its continued use is a testament to its efficacy and safety profile. This compound is a salt form of piperazine that enhances its stability and bioavailability. The primary therapeutic effect of piperazine is the flaccid paralysis of susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract by normal peristalsis.[1][3][4][5] Unlike many other anthelmintics, piperazine does not kill the worms outright, which is a key factor in its favorable safety profile, as it reduces the risk of systemic toxicity from dying parasites.[3]

Core Mechanism of Action: GABA Receptor Agonism

The primary mechanism of action of piperazine is its effect on the neuromuscular transmission in nematodes.[1][2][3] It acts as a potent agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-gated chloride channels present on the nerve and muscle cells of these invertebrates.[1][2][3][6]

The Role of GABA in Nematode Physiology

In nematodes, GABA is a major inhibitory neurotransmitter that regulates muscle contraction.[3][7] When GABA binds to its receptor, it opens chloride ion channels, leading to an influx of chloride ions into the cell.[1][3] This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting muscle contraction. This inhibitory signaling is crucial for coordinated movement.

Piperazine's Impact on Neuromuscular Transmission

Piperazine mimics the action of GABA, but with a more potent and sustained effect.[2][3] By binding to and activating the GABA receptors, piperazine causes a massive and persistent influx of chloride ions into the nematode's muscle cells.[1][3] This sustained hyperpolarization leads to a state of flaccid paralysis, where the worm is unable to maintain its position in the host's gut and is consequently expelled.[1][2][3][5]

Figure 1: Signaling pathway of Piperazine's anthelmintic action.

Selectivity for Nematode Receptors

A critical aspect of piperazine's therapeutic success is its high selectivity for invertebrate GABA receptors over their mammalian counterparts.[6][8] While GABA is also a major inhibitory neurotransmitter in the mammalian central nervous system, the structural and pharmacological properties of mammalian GABA receptors differ significantly from those of nematodes.[6][9][10] This difference in receptor sensitivity is the basis for piperazine's low toxicity in humans and other vertebrates at therapeutic doses.[3]

Experimental Validation of the Mechanism of Action

The GABAergic mechanism of piperazine has been substantiated through various electrophysiological and pharmacological studies.

Electrophysiological Studies

Seminal research by del Castillo and colleagues demonstrated that piperazine mimics the action of GABA on the muscle cells of Ascaris lumbricoides.[11] Using intracellular recording techniques, they showed that the application of piperazine caused a hyperpolarization of the muscle cell membrane, which was associated with an increase in chloride ion conductance.[11][12] This effect was similar to that produced by GABA and could be blocked by GABA receptor antagonists.[12]

Quantitative Data: Comparative Potency

The following table summarizes the effective concentrations of piperazine required to induce paralysis in different nematode species, highlighting its potency.

| Nematode Species | Effective Concentration (EC50) for Paralysis | Reference |

| Ascaris suum | >10⁻⁴ M | [12] |

| Caenorhabditis elegans | 1-100 mM | [7] |

Note: EC50 values can vary depending on the experimental conditions and the specific strain of the nematode.

Experimental Protocol: In Vitro Assay for Anthelmintic Activity of Piperazine

This protocol outlines a fundamental in vitro experiment to observe and quantify the paralytic effect of piperazine on a model nematode, such as Caenorhabditis elegans.

Objective

To determine the time course and dose-dependency of piperazine-induced paralysis in C. elegans.

Materials

-

C. elegans (wild-type, e.g., N2 strain) cultured on Nematode Growth Medium (NGM) plates with E. coli OP50.

-

M9 buffer.

-

This compound stock solution (e.g., 1 M in M9 buffer).

-

96-well microtiter plates.

-

Stereomicroscope.

-

Pipettes and sterile tips.

Methodology

-

Synchronization of C. elegans Culture: Prepare a synchronized population of young adult worms by standard bleaching methods to ensure consistency in experimental results.

-

Preparation of Piperazine Dilutions: Prepare a series of piperazine dilutions in M9 buffer in a 96-well plate. Include a buffer-only control.[7]

-

Worm Preparation: Wash the synchronized worms off the NGM plates with M9 buffer and collect them.

-

Assay Setup: Add a small, defined number of worms (e.g., 10-20) to each well of the 96-well plate containing the piperazine dilutions and the control.

-

Observation and Data Collection: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), observe the worms under a stereomicroscope. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

-

Data Analysis: For each concentration and time point, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against time for each piperazine concentration to visualize the time course of action. A dose-response curve can be generated by plotting the percentage of paralysis at a specific time point against the log of the piperazine concentration.

Figure 2: Workflow for C. elegans paralysis assay.

Resistance and Future Directions

While piperazine remains effective in many cases, resistance has been reported in some nematode populations. The mechanisms of resistance are not fully understood but are thought to involve alterations in the GABA receptor structure or changes in drug uptake and metabolism.[13][14] Future research should focus on:

-

Elucidating Resistance Mechanisms: Understanding how nematodes develop resistance to piperazine is crucial for developing strategies to overcome it.

-

Structure-Activity Relationship Studies: Further investigation into the structure of the nematode GABA receptor can aid in the design of new, more potent, and selective anthelmintics.[15]

-

Combination Therapies: Exploring the synergistic effects of piperazine with other anthelmintics that have different mechanisms of action could be a valuable strategy to enhance efficacy and combat resistance.

Conclusion

This compound's mechanism of action as a GABA receptor agonist is a classic example of targeted chemotherapy. Its ability to selectively paralyze nematodes by hyperpolarizing their muscle cells has made it a valuable tool in human and veterinary medicine for decades. A thorough understanding of this mechanism is essential for its continued effective use and for the development of the next generation of anthelmintic drugs.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?

- Encyclopaedia Britannica. Piperazine | drug.

- Patsnap Synapse. (2024, July 18). What is the mechanism of Piperazine Citrate?

- Wikipedia. Piperazine.

- Martin, R. J., & Pennington, A. J. (1982). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British journal of pharmacology, 77(2), 255–265.

- Interchemie. Piperin WS - Piperazine 100% water-soluble powder.

- Martin, R. J., Robertson, A. P., & Bjorn, H. (1997). Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery. Peptides, 18(7), 1133–1144.

- del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British journal of pharmacology and chemotherapy, 22(3), 463–477.

- Journal of Pharmaceutical Research and Reports. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Accardi, M. V., Beech, R. N., & Forrester, S. G. (2012). Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics.

- Chen, Y., et al. (2023). GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes.

- Martin, R. J., et al. (2022). Diethylcarbamazine, TRP channels and Ca2+ signaling in cells of the Ascaris intestine. International Journal for Parasitology: Drugs and Drug Resistance, 20, 10-18.

- Yuan, Y., et al. (2019). GABA receptors differentially regulate life span and health span in C. elegans through distinct downstream mechanisms. Proceedings of the National Academy of Sciences, 116(51), 25963-25973.

- Lee, J., et al. (2016). Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers. The Korean Journal of Parasitology, 54(4), 453-459.

- Sharma, K., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC advances, 11(26), 15993-16005.

- Accardi, M. V., Beech, R. N., & Forrester, S. G. (2012). Nematode cys-loop GABA receptors: Biological function, pharmacology and sites of action for anthelmintics.

- Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives.

- Bamber, B. A., et al. (2014). Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action. PLOS ONE, 9(4), e94220.

- Accardi, M. V., Beech, R. N., & Forrester, S. G. (2012). Fig. 1 Phylogenetic analysis of the cys-loop GABA receptor family in... [Image].

- Roos, M. H., Kwa, M. S. G., & Grant, W. N. (1995). The role of drugs in the control of parasitic nematode infections. Parasitology, 111(S1), S155-S166.

- Lanusse, C. E. (2022). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. In Merck Veterinary Manual.

- Kaji, R., et al. (2015). A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor. British Journal of Pharmacology, 172(11), 2764-2776.

- Malyutina, T. A., & Udalova, Z. V. (2025, August 6). On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review). IOP Conference Series: Earth and Environmental Science, 1112(1), 012069.

- Sangster, N. C. (1999). Pharmacology of anthelmintic resistance. Parasitology, 118(S1), S105-S114.

- Malyutina, T. A., & Udalova, Z. V. (2022). On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review). IOP Conference Series: Earth and Environmental Science, 1112(1), 012069.

- Khom, S., et al. (2015). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 96(4), 329-336.

- Marquardt, W. C., & Fritts, D. H. (1956). A test of two piperazine compounds against nematodes of sheep.

- Karpinski, W. (1957). [Piperazine as an anthelmintic in pediatric practice]. Wiener medizinische Wochenschrift (1946), 107(4), 108-109.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 4. britannica.com [britannica.com]

- 5. interchemie.com [interchemie.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review) [agris.fao.org]

- 15. A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperazine as a Gamma-Aminobutyric Acid (GABA) Receptor Agonist: A Technical Guide for Researchers

Abstract

Piperazine, a simple heterocyclic amine, has a long-standing history in pharmacology, primarily recognized for its efficacy as an anthelmintic agent. Its mechanism of action in invertebrates is a classic example of targeted neuromuscular disruption, acting as a potent agonist at gamma-aminobutyric acid (GABA) receptors. This guide provides an in-depth technical exploration of piperazine's role as a GABA receptor agonist. It delves into the molecular mechanisms, receptor subtype selectivity, and the key experimental methodologies used to characterize its pharmacological profile. By synthesizing established knowledge with practical, field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating GABAergic signaling and seeking to leverage piperazine as a pharmacological tool.

Introduction: The GABAergic System and the Role of Piperazine

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), plays a critical role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors (GABA-A-R), which are ligand-gated chloride ion channels, and metabotropic GABA-B receptors, which are G-protein coupled receptors. Agonism at these receptors typically leads to neuronal hyperpolarization, reducing the likelihood of action potential firing and thereby producing a calming or sedative effect.

Piperazine's significance in pharmacology stems from its selective action on invertebrate GABA receptors. In parasitic nematodes like Ascaris lumbricoides, piperazine acts as a potent GABA-A receptor agonist. This activation opens chloride channels in the nematode's muscle and nerve cells, leading to an influx of chloride ions. The resulting hyperpolarization of the cell membrane renders the muscle cells unresponsive to excitatory stimuli, causing a flaccid paralysis. This paralysis allows the host to expel the immobilized parasite, forming the basis of piperazine's anthelmintic efficacy. While its effects on mammalian GABA receptors are less pronounced, its well-characterized action in invertebrates makes it an invaluable tool for comparative pharmacology and for studying the evolution and function of GABA receptors.

Molecular Mechanism of Piperazine Action

Interaction with the GABA-A Receptor

The canonical mechanism of piperazine involves direct binding to and activation of GABA-A receptors. In nematodes, these receptors are located at the neuromuscular junction.

-

Binding Site: Piperazine is believed to bind to the same site as the endogenous ligand, GABA. Its chemical structure allows it to fit into the ligand-binding domain located at the interface between the α and β subunits of the GABA-A receptor pentameric structure.

-

Channel Gating: Upon binding, piperazine induces a conformational change in the receptor protein. This change results in the opening of the integral chloride ion (Cl-) channel.

-

Hyperpolarization: The influx of negatively charged chloride ions into the neuron or muscle cell increases the negative potential across the membrane, an effect known as hyperpolarization. This moves the membrane potential further away from the threshold required to initiate an action potential.

-

Result in Nematodes: The sustained hyperpolarization at the neuromuscular junction prevents muscle contraction, leading to the characteristic flaccid paralysis.

The diagram below illustrates this signaling pathway.

Piperazine dihydrochloride monohydrate safety and handling in labs

An In-Depth Technical Guide to the Safe Laboratory Handling of Piperazine Dihydrochloride Monohydrate

Introduction: Understanding the Compound

This compound (CAS No: 6091-62-9) is the hydrated salt form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1][2] It typically appears as a white to off-white crystalline powder that is highly soluble in water.[3][4] This high solubility makes it a versatile compound in various scientific applications.

In research and drug development, it is primarily utilized as:

-

An anthelmintic agent: It is highly effective against intestinal nematodes like roundworms and pinworms, acting by paralyzing the parasites, which are then expelled.[2][5] This property makes it a key subject in parasitology research.

-

A chemical intermediate: It serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), including medications for anxiety and depression.[4]

-

A buffering agent: In biochemical assays, it can be used to maintain stable pH levels, ensuring the reliability of experimental results.[4]

Given its reactivity and specific health hazards, a thorough understanding of its properties is paramount for safe and effective use in a laboratory setting.

Hazard Identification and Risk Assessment

The cornerstone of safe handling is a comprehensive understanding of the potential hazards. This compound presents several health risks that necessitate stringent control measures.

GHS Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound highlights its primary risks.[1]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |

| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects | No Pictogram |

Causality Behind the Hazards:

-

Irritation (Skin/Eye/Respiratory): The compound can cause direct, localized inflammation upon contact with these tissues.[1][3]

-

Sensitization (Skin/Respiratory): This is a more severe, delayed-type hypersensitivity reaction.[1][6] Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a disproportionately severe allergic response, such as allergic contact dermatitis or an asthma-like attack.[7][8] This is the primary reason why minimizing dust inhalation is critical.

Routes of Exposure

The primary routes of occupational exposure are:

-

Inhalation: Breathing in the fine crystalline dust is the most significant risk due to its potential to cause respiratory sensitization.[7][8]

-

Skin Contact: Direct contact can lead to irritation and skin sensitization.[7][8]

-

Eye Contact: The powder can cause serious irritation if it enters the eyes.[7][8]

-

Ingestion: While less common in a lab setting, accidental ingestion can cause gastrointestinal upset and other systemic effects.[3][8]

A risk assessment must be performed for any new or modified procedure involving this compound to identify and mitigate potential exposure scenarios.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, following the hierarchy of controls, is essential.

Engineering Controls

Engineering controls are the first line of defense, designed to isolate personnel from the hazard.

-

Chemical Fume Hood: All weighing, handling of the solid, and preparation of concentrated solutions should be performed inside a certified chemical fume hood. This contains airborne dust and vapors, preventing inhalation.

-

Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (also known as a powder hood) provides a localized, controlled environment to prevent the escape of fine dust.

-

General Laboratory Ventilation: The laboratory should have adequate air exchange rates to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is mandatory to protect against exposure when engineering controls cannot eliminate the risk entirely. The choice of PPE must be appropriate for the task.

| Task | Required PPE | Rationale |

| Handling Solid (Weighing, Transferring) | - Nitrile gloves- Tightly fitting safety goggles- Lab coat- NIOSH-approved respirator (e.g., N95) | - Gloves: Prevent skin contact and sensitization.[7] - Goggles: Protect eyes from airborne dust.[7] - Lab Coat: Protects skin and personal clothing. - Respirator: Essential to prevent inhalation of fine particles and subsequent respiratory sensitization.[6][7] |

| Handling Solutions | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Gloves: Protect against skin contact with the solution. - Glasses: Protect eyes from splashes. - Lab Coat: Protects skin and clothing from spills. |

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is crucial for ensuring safety and reproducibility.

Workflow for Safe Handling of this compound

Caption: General laboratory workflow for this compound.

Protocol 3.1: Weighing and Aliquoting Solid Compound

-

Preparation: Ensure a chemical fume hood or ventilated balance enclosure is operational. Gather all necessary equipment (spatulas, weigh boats, sealable containers).

-

PPE: Don appropriate PPE, including a lab coat, nitrile gloves, safety goggles, and a respirator.

-

Weighing: Place the analytical balance inside the ventilated enclosure. Carefully transfer the desired amount of the solid from the stock container to a weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping or dropping the container.

-

Transfer: Promptly transfer the weighed solid into a labeled, sealable container.

-

Cleanup: Gently wipe down the spatula, weigh boat, and balance with a damp cloth to collect any residual powder. Dispose of the cloth and weigh boat as hazardous waste. Clean the enclosure surfaces.

-

Storage: Tightly seal the primary stock container and return it to its designated storage location.

Protocol 3.2: Preparation of Aqueous Solutions

-

Preparation: This procedure must be performed in a chemical fume hood.

-

PPE: Don a lab coat, nitrile gloves, and safety glasses with side shields.

-

Dissolution: Place a beaker with the appropriate volume of solvent (e.g., deionized water) on a stir plate within the fume hood.

-

Addition: Slowly and carefully add the pre-weighed solid to the solvent while stirring to prevent splashing.

-

Completion: Continue stirring until the solid is fully dissolved.

-

Transfer: Transfer the prepared solution to a clearly labeled and sealed storage container.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area.[7][9]

-

Container: Keep the container tightly closed to prevent absorption of moisture from the air.[7]

-

Segregation: Store away from incompatible materials and foodstuff containers.[9] The storage area should be secure and accessible only to authorized personnel.[7]

Chemical Incompatibility

Avoid contact with the following substances to prevent potentially hazardous reactions:

-

Strong Oxidizing Agents (e.g., nitrates, perchlorates): Contact may result in ignition or explosion.[9]

-

Strong Acids and Bases: Can react, potentially liberating heat or hazardous fumes.[5]

-

Heat and Flames: The compound is combustible, and dust clouds can form explosive mixtures with air.[9]

Incompatibility Diagram

Caption: Key incompatibilities for this compound.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Protocol 5.1: Spill Response

-

Minor Spill (Small amount of solid):

-

Evacuate personnel from the immediate area.

-

Wearing full PPE (including respirator), gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.

-

Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[3][9]

-

Wipe the area with a damp cloth and decontaminate the surface.

-

-

Major Spill:

-

Evacuate the entire laboratory immediately and alert others.

-

Notify your institution's Environmental Health & Safety (EHS) department.

-

Prevent entry into the contaminated area.

-

Allow only trained emergency responders with appropriate equipment to handle the cleanup.[9]

-

Protocol 5.2: First Aid Measures

The following table summarizes the immediate first aid steps following an exposure. In all cases, seek medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek medical attention if irritation or a rash develops.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention. |

Conclusion

This compound is a valuable compound in scientific research, but its safe use is contingent upon a robust understanding of its hazards and the diligent application of control measures. Its potential to act as a respiratory and skin sensitizer demands particular respect. By integrating the principles of risk assessment, engineering controls, proper PPE, and validated handling protocols into all laboratory activities, researchers can mitigate the risks and ensure a safe and productive work environment.

References

- ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet MSDS / SDS.

- Spectrum Chemical. (2007). Material Safety Data Sheet - Piperazine Dihydrochloride.

- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.

- PubChem. (n.d.). Piperazine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/12197850

- Smolecule. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.